Levonantradol Hydrochloride

Beschreibung

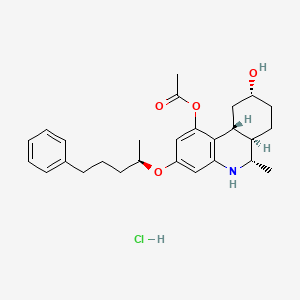

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

70222-86-5 |

|---|---|

Molekularformel |

C27H36ClNO4 |

Molekulargewicht |

474.0 g/mol |

IUPAC-Name |

[(6S,6aR,9R,10aR)-9-hydroxy-6-methyl-3-[(2R)-5-phenylpentan-2-yl]oxy-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |

InChI |

InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H/t17-,18+,21-,23+,24-;/m1./s1 |

InChI-Schlüssel |

NSOGAHPJIFTUHV-YINRMENDSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]2CC[C@H](C[C@H]2C3=C(N1)C=C(C=C3OC(=O)C)O[C@H](C)CCCC4=CC=CC=C4)O.Cl |

Kanonische SMILES |

CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |

Aussehen |

Solid powder |

Andere CAS-Nummern |

70222-86-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Levonantradol hydrochloride; Levonantradol HCl; CP 50,556-1; CP-50,556-1; UNII-V92884KHRI. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Levonantradol Hydrochloride on CB1 and CB2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonantradol hydrochloride, a synthetic analog of Δ⁹-tetrahydrocannabinol (THC), is a potent cannabinoid receptor agonist that has demonstrated significant antiemetic and analgesic properties. Developed by Pfizer in the 1980s, it exhibits a higher potency than THC and interacts with both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of the mechanism of action of Levonantradol at these receptors, focusing on its binding affinity, functional activity, and the downstream signaling pathways it modulates. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this potent cannabinoid compound.

Core Mechanism of Action

This compound exerts its effects primarily through its interaction with the CB1 and CB2 receptors, which are G protein-coupled receptors (GPCRs). As a full agonist at the CB1 receptor, Levonantradol mimics the action of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol, to initiate intracellular signaling cascades.[1] Its activation of both CB1 and CB2 receptors underlies its diverse pharmacological effects.[1][2][3]

Upon binding, Levonantradol induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gi/o subtype. This activation results in the dissociation of the Gα subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This reduction in cAMP, a crucial second messenger, modulates the activity of various downstream effectors, including protein kinase A (PKA), and ultimately alters cellular function.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the binding affinity and functional potency of Levonantradol at human CB1 and CB2 receptors. It is important to note that specific quantitative values for Levonantradol are not widely reported in publicly available literature, reflecting its primary use in research rather than as a marketed therapeutic. The data presented is based on available information and may not be exhaustive.

| Parameter | CB1 Receptor | CB2 Receptor | Assay Type | Reference |

| Binding Affinity (Ki) | High Affinity (Potency reported to be ~30x THC) | Binds to receptor | Radioligand Displacement Assay | [1] |

| Functional Potency (EC50/IC50) | Full Agonist | Activates receptor | GTPγS Binding / cAMP Accumulation | [1] |

| Efficacy (Emax) | Full Agonist | Agonist Activity | GTPγS Binding / cAMP Accumulation | [1] |

Note: Specific numerical values for Ki, EC50/IC50, and Emax for Levonantradol are not consistently available in the public domain. The table reflects the qualitative descriptions of its potency and efficacy from the available literature.

Signaling Pathways and Experimental Workflows

The interaction of Levonantradol with CB1 and CB2 receptors initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase.

Experimental investigation of Levonantradol's mechanism of action typically involves a series of in vitro assays to determine its binding affinity and functional activity. A general workflow for such an investigation is outlined below.

Detailed Experimental Protocols

Radioligand Displacement Assay

This assay is employed to determine the binding affinity (Ki) of Levonantradol for CB1 and CB2 receptors.

-

Objective: To measure the ability of Levonantradol to displace a radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with cell membranes in the presence of increasing concentrations of unlabeled Levonantradol.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of Levonantradol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay measures the activation of G proteins by Levonantradol, providing information on its potency (EC₅₀) and efficacy (Emax).

-

Objective: To quantify the Levonantradol-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to CB1 and CB2 receptors.

-

Materials:

-

Cell membranes expressing human CB1 or CB2 receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of GDP and increasing concentrations of Levonantradol.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound [³⁵S]GTPγS.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal stimulation) are determined from the concentration-response curve.

-

cAMP Accumulation Assay

This assay directly measures the functional consequence of CB1 and CB2 receptor activation by Levonantradol, which is the inhibition of adenylyl cyclase.

-

Objective: To measure the inhibitory effect of Levonantradol on forskolin-stimulated cAMP accumulation in whole cells expressing CB1 or CB2 receptors.

-

Materials:

-

Intact cells expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound.

-

cAMP assay kit (e.g., based on HTRF, ELISA, or other detection methods).

-

Cell lysis buffer.

-

-

Procedure:

-

Pre-incubate the cells with increasing concentrations of Levonantradol.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a suitable cAMP assay kit.

-

The IC₅₀ (concentration causing 50% inhibition of forskolin-stimulated cAMP accumulation) and Emax (maximal inhibition) are determined from the concentration-response curve.

-

Conclusion

This compound is a potent synthetic cannabinoid that functions as a full agonist at CB1 receptors and also activates CB2 receptors. Its primary mechanism of action involves the Gi/o protein-coupled inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. While its high potency is well-documented, a comprehensive quantitative dataset of its binding and functional parameters remains to be fully elucidated in publicly accessible literature. The experimental protocols detailed in this guide provide a framework for the continued investigation of Levonantradol and other cannabinoid compounds, which is essential for advancing our understanding of the endocannabinoid system and for the development of novel therapeutics targeting cannabinoid receptors.

References

Pharmacological profile and receptor binding affinity of Levonantradol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Levonantradol is a synthetic, non-classical cannabinoid that has been investigated for its therapeutic potential, particularly in managing chemotherapy-induced nausea and vomiting, and for its analgesic effects.[1] Its mechanism of action is primarily mediated through the activation of the CB1 and CB2 receptors, which are key components of the endocannabinoid system.[1][3] Understanding the detailed pharmacological profile of Levonantradol is crucial for elucidating its therapeutic effects and potential side effects, and for the development of novel cannabinoid-based therapeutics.

Receptor Binding Affinity

Levonantradol is a high-affinity ligand for both CB1 and CB2 receptors. While qualitative statements in the literature indicate that its affinity for the CB1 receptor is approximately 30 times higher than that of Δ⁹-THC, specific Ki or IC50 values from competitive binding assays are not consistently reported in publicly accessible scientific literature.[2]

Table 1: Receptor Binding Affinity of Levonantradol Hydrochloride

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |

| Human CB1 | [³H]CP55,940 | CHO-hCB1 cells | Data not available | Data not available | N/A |

| Human CB2 | [³H]CP55,940 | CHO-hCB2 cells | Data not available | Data not available | N/A |

| Rat CB1 | [³H]CP55,940 | Rat brain membranes | Data not available | Data not available | N/A |

| Rat CB2 | [³H]CP55,940 | Rat spleen membranes | Data not available | Data not available | N/A |

Note: This table is a placeholder to be populated with specific binding affinity data as it becomes available in the literature.

Functional Activity

Levonantradol acts as a full agonist at both CB1 and CB2 receptors. Its agonist activity leads to the activation of intracellular signaling cascades, resulting in its characteristic pharmacological effects.

Table 2: Functional Activity of this compound

| Assay Type | Receptor | Cell Line | Parameter Measured | EC50 (nM) | % Maximal Response | Reference |

| GTPγS Binding | Human CB1 | CHO-hCB1 membranes | [³⁵S]GTPγS binding | Data not available | Data not available | N/A |

| GTPγS Binding | Human CB2 | CHO-hCB2 membranes | [³⁵S]GTPγS binding | Data not available | Data not available | N/A |

| cAMP Assay | Human CB1 | HEK-hCB1 cells | Inhibition of forskolin-stimulated cAMP | Data not available | Data not available | N/A |

| cAMP Assay | Human CB2 | HEK-hCB2 cells | Inhibition of forskolin-stimulated cAMP | Data not available | Data not available | N/A |

Note: This table is a placeholder to be populated with specific functional activity data as it becomes available in the literature.

Signaling Pathways

Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), Levonantradol initiates a cascade of intracellular events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] Additionally, activation of these receptors modulates ion channels, resulting in a decrease in calcium conductance and an increase in potassium conductance.[1]

Experimental Protocols

Radioligand Displacement Assay for Receptor Binding Affinity

This protocol is designed to determine the binding affinity (Ki) of Levonantradol for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing human CB1 or CB2 receptors, or from rodent brain (for CB1) or spleen (for CB2) tissues.

-

Binding Reaction: Membranes are incubated in a buffer solution containing a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940) and varying concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Levonantradol that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of Levonantradol to stimulate G-protein activation, a key step in GPCR signaling.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Buffer: The assay buffer contains GDP to maintain the G-proteins in their inactive state.

-

Reaction: Membranes are incubated with varying concentrations of Levonantradol in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

Agonist Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Termination and Filtration: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified.

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect).

cAMP Functional Assay

This assay measures the ability of Levonantradol to inhibit the production of cAMP, a downstream effector of CB1 and CB2 receptor activation.

Methodology:

-

Cell Culture: Whole cells expressing the receptor of interest are used.

-

Agonist Treatment: Cells are pre-incubated with varying concentrations of Levonantradol.

-

Adenylyl Cyclase Stimulation: Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.

-

Measurement: The ability of Levonantradol to inhibit this forskolin-stimulated cAMP production is measured using various methods, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Concentration-response curves are generated to determine the IC50 value for the inhibition of cAMP production.

Conclusion

This compound is a potent full agonist of both CB1 and CB2 receptors with demonstrated antiemetic and analgesic effects. While its high potency is well-documented, a lack of publicly available, specific quantitative binding affinity data hinders a complete pharmacological characterization. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the properties of Levonantradol and other cannabinoid compounds. Future studies focused on determining the precise receptor binding kinetics and functional potency of Levonantradol will be invaluable for advancing our understanding of the endocannabinoid system and for the development of next-generation cannabinoid-based medicines.

References

A Comparative Analysis of the Potency of Levonantradol Hydrochloride and Delta-9-THC

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levonantradol (B1675165) hydrochloride, a synthetic analog of dronabinol (B3416174) (delta-9-tetrahydrocannabinol or Δ⁹-THC), exhibits significantly greater potency as a cannabinoid receptor agonist. Developed by Pfizer in the 1980s, levonantradol has demonstrated potent antiemetic and analgesic properties in preclinical and clinical studies.[1] This technical guide provides a comprehensive comparison of the potency of levonantradol and Δ⁹-THC, focusing on their receptor binding affinity, in vitro functional activity, and in vivo pharmacological effects. Detailed methodologies for key experimental protocols are provided, along with visualizations of relevant signaling pathways and experimental workflows to support drug development and research professionals.

Introduction

Both levonantradol and Δ⁹-THC exert their pharmacological effects primarily through the activation of cannabinoid receptors, principally the CB1 and CB2 receptors.[1] These G-protein coupled receptors (GPCRs) are integral components of the endocannabinoid system, which plays a crucial role in regulating a myriad of physiological processes. While Δ⁹-THC is the primary psychoactive constituent of cannabis, synthetic analogs like levonantradol have been developed to explore enhanced therapeutic potential. Levonantradol is reported to be approximately 30 times more potent than Δ⁹-THC, highlighting its potential for robust therapeutic effects at lower doses.[1]

Quantitative Comparison of Potency

A direct comparison of the potency of levonantradol and Δ⁹-THC can be achieved by examining their receptor binding affinities and in vitro functional activities.

Cannabinoid Receptor Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor, quantified by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. While extensive data is available for Δ⁹-THC, specific Kᵢ values for levonantradol are not consistently reported in publicly available literature. However, the literature consistently describes levonantradol as having a higher binding affinity than Δ⁹-THC.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM)

| Compound | CB1 Receptor (Kᵢ, nM) | CB2 Receptor (Kᵢ, nM) |

| Levonantradol Hydrochloride | Data not available in reviewed literature | Data not available in reviewed literature |

| Delta-9-THC (Δ⁹-THC) | 15 - 80.4 | 3.1 - 51 |

Note: The Kᵢ values for Δ⁹-THC show variability across different studies, which may be attributed to variations in experimental conditions and methodologies.

In Vitro Functional Activity

Functional assays, such as the GTPγS binding assay, measure the ability of an agonist to activate the G-protein signaling cascade upon binding to the receptor. Levonantradol is characterized as a full agonist at the CB1 receptor, whereas Δ⁹-THC is a partial agonist.[1] This means that even at saturating concentrations, Δ⁹-THC produces a submaximal response compared to a full agonist like levonantradol.

In Vivo Potency

The enhanced potency of levonantradol is further substantiated in various in vivo models assessing hallmark cannabinoid effects such as analgesia and catalepsy.

Analgesic Effects

In animal models of pain, levonantradol demonstrates significantly greater analgesic potency than Δ⁹-THC. This is a critical consideration for its potential therapeutic application in pain management.

Antiemetic Effects

Clinical trials have directly compared the antiemetic efficacy of levonantradol and Δ⁹-THC in cancer patients undergoing chemotherapy. In a double-blind, crossover study, intramuscular levonantradol (1 mg every 4 hours) was compared to oral Δ⁹-THC (15 mg every 4 hours). The results indicated that levonantradol was at least as effective as Δ⁹-THC in reducing nausea and vomiting, but at a significantly lower dose.

Table 2: Comparative Antiemetic Efficacy in Cancer Chemotherapy Patients

| Parameter | This compound | Delta-9-THC (Dronabinol) |

| Dosage | 1 mg (intramuscular) every 4 hours | 15 mg (oral) every 4 hours |

| Patients with No Nausea | 28% | 28% |

| Median Emetic Episodes | 2.0 | 3.0 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the potency of cannabinoid agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound (e.g., levonantradol or Δ⁹-THC) for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.

-

Incubation: The membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism.

Objective: To determine the ability of a test compound to activate G-protein signaling through CB1 or CB2 receptors.

Methodology:

-

Membrane Incubation: Receptor-expressing membranes are incubated with the test compound and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

G-protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Quantification: The reaction is terminated, and the amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

-

Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of the test compound.

Mouse Tail-Flick Test (Analgesia)

This in vivo assay assesses the analgesic properties of a compound.

Objective: To measure the pain-relieving effects of a test compound in mice.

Methodology:

-

Acclimation: Mice are acclimated to the testing apparatus.

-

Drug Administration: The test compound is administered to the mice (e.g., via intraperitoneal injection).

-

Nociceptive Stimulus: A focused beam of heat is applied to the mouse's tail.

-

Latency Measurement: The time it takes for the mouse to flick its tail away from the heat source (tail-flick latency) is recorded.

-

Data Analysis: An increase in the tail-flick latency compared to vehicle-treated animals indicates an analgesic effect.

Mouse Catalepsy Test

This in vivo assay is a characteristic behavioral measure of central CB1 receptor activation.

Objective: To assess the cataleptic effects of a test compound in mice.

Methodology:

-

Drug Administration: The test compound is administered to the mice.

-

Bar Test: At various time points after administration, the mouse's forepaws are placed on a horizontal bar.

-

Immobility Measurement: The time the mouse remains immobile in this position is recorded.

-

Data Analysis: An increase in the duration of immobility is indicative of a cataleptic effect.

Signaling Pathways

The activation of CB1 and CB2 receptors by agonists like levonantradol and Δ⁹-THC initiates a cascade of intracellular signaling events.

Upon agonist binding, the Gαi/o subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunits can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. These signaling events ultimately lead to the modulation of neurotransmitter release and other cellular responses that underlie the pharmacological effects of cannabinoids.

Conclusion

References

Endocannabinoid System Modulation by Levonantradol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levonantradol Hydrochloride (CP 50,556-1) is a potent synthetic cannabinoid analog of dronabinol (B3416174) that has demonstrated significant antiemetic and analgesic properties.[1] Developed by Pfizer in the 1980s, it acts as a full agonist at the cannabinoid type 1 (CB1) receptor and also interacts with the cannabinoid type 2 (CB2) receptor.[1] Its potency is reported to be approximately 30 times that of Δ⁹-tetrahydrocannabinol (THC).[1] This technical guide provides a comprehensive overview of the modulation of the endocannabinoid system by Levonantradol, detailing its mechanism of action, downstream signaling pathways, and the experimental protocols used to characterize its activity. While specific quantitative binding and functional data for Levonantradol were not available in the public literature reviewed, this guide presents the established effects and methodologies for its study.

Mechanism of Action

Levonantradol exerts its pharmacological effects primarily through the activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs).[1] As a full agonist of the CB1 receptor, its principal mechanism involves the inhibition of adenylyl cyclase.[1] This interaction is dependent on the presence of a functional inhibitory G-protein (Gi). The activation of the CB1 receptor by Levonantradol leads to a cascade of intracellular events that ultimately modulate neurotransmitter release and neuronal excitability.

G-Protein Coupling

The activation of the CB1 receptor by Levonantradol initiates the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] This leads to a reduction in intracellular cAMP levels, which in turn affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways. Studies on the closely related analog, desacetyllevonantradol (B1231675) (DALN), have revealed that the binding to the CB1 receptor occurs in two distinct affinity states, and this binding is differentially modulated by sodium ions and GTP analogs, suggesting a nuanced interaction with the G-protein complex.

Modulation of Ion Channels

The Gβγ subunit, released upon receptor activation, plays a crucial role in modulating the activity of various ion channels. Activation of CB1 receptors by agonists like Levonantradol has been shown to:

-

Inhibit Voltage-Gated Calcium Channels (VGCCs): This leads to a decrease in calcium influx into the presynaptic terminal, thereby reducing the release of neurotransmitters.

-

Activate Inwardly Rectifying Potassium Channels (GIRKs): This results in the hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.[1]

Quantitative Pharmacological Data

A comprehensive search of the scientific literature did not yield specific quantitative data for the binding affinity (Ki) or functional potency (EC50/IC50) of this compound at CB1 and CB2 receptors. The tables below are structured to accommodate this data once it becomes available.

Table 1: Cannabinoid Receptor Binding Affinities of this compound

| Compound | Receptor | Radioligand | Ki (nM) | Reference |

| Levonantradol HCl | Human CB1 | - | Data Not Available | - |

| Levonantradol HCl | Human CB2 | - | Data Not Available | - |

Table 2: Functional Activity of this compound

| Assay | Receptor | Parameter | Value (nM) | Reference |

| cAMP Accumulation | Human CB1 | EC50 | Data Not Available | - |

| cAMP Accumulation | Human CB1 | IC50 (Forskolin-stimulated) | Data Not Available | - |

Signaling Pathways

The activation of the endocannabinoid system by Levonantradol triggers a series of intracellular signaling events. The primary pathway involves the Gi-protein-mediated inhibition of adenylyl cyclase. The subsequent decrease in cAMP levels has widespread effects on cellular function.

References

The Lipophilic Gateway: Understanding Levonantradol Hydrochloride's Journey Across the Blood-Brain Barrier

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the critical interplay between lipophilicity and blood-brain barrier (BBB) permeability of Levonantradol Hydrochloride, a potent synthetic cannabinoid analog. This whitepaper details the physicochemical properties that govern its central nervous system activity and outlines the experimental methodologies crucial for its study.

Levonantradol, a synthetic analogue of dronabinol, has demonstrated significant antiemetic and analgesic effects, primarily through the activation of cannabinoid receptors CB1 and CB2.[1][2][3] Its therapeutic potential is intrinsically linked to its ability to traverse the highly selective blood-brain barrier. As a highly lipophilic molecule, Levonantradol readily crosses this barrier to exert its effects on the central nervous system.[1]

Physicochemical Properties and Lipophilicity

The lipophilicity of a compound, often quantified by its partition coefficient (logP) and distribution coefficient (logD), is a key determinant of its ability to permeate the lipid-rich membranes of the BBB. While specific experimentally determined lipophilicity data for this compound is not extensively published, its structural characteristics strongly suggest high lipophilicity.

To provide a quantitative perspective, computational methods are employed to estimate the octanol-water partition coefficient (logP), a standard measure of lipophilicity.

| Parameter | Value (Calculated) | Description |

| LogP | 5.8 ± 0.4 | A measure of the compound's partitioning between an oily (octanol) and a watery phase. A higher value indicates greater lipophilicity. |

| Molecular Weight | 437.58 g/mol | |

| Molecular Formula | C₂₇H₃₅NO₄ |

Note: The LogP value is a calculated estimate and may vary from experimentally determined values.

The relationship between a drug's lipophilicity and its ability to cross the BBB is a cornerstone of neuropharmacology. This relationship can be visualized as a process of partitioning from the aqueous environment of the blood into the lipid bilayer of the brain endothelial cells.

Figure 1: Conceptual diagram of Levonantradol crossing the BBB.

Experimental Protocols for Assessing Lipophilicity and BBB Permeability

Accurate determination of lipophilicity and BBB permeability is paramount in drug development. The following sections detail established experimental protocols that can be applied to this compound.

Determination of Lipophilicity (LogP/LogD)

1. Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

-

Protocol:

-

Prepare a saturated solution of n-octanol in water and water in n-octanol.

-

Dissolve a known amount of this compound in one of the phases.

-

Mix equal volumes of the n-octanol and aqueous phases in a flask.

-

Agitate the mixture until equilibrium is reached (typically several hours).

-

Centrifuge to ensure complete phase separation.

-

Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds like this compound, this measurement is performed at various pH values to determine the distribution coefficient (LogD).

-

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A faster, indirect method that correlates a compound's retention time with its lipophilicity.

-

Protocol:

-

Prepare a series of standard compounds with known logP values.

-

Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.

-

Inject the standard compounds and this compound separately and record their retention times.

-

Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values.

-

Determine the logP of this compound by interpolating its log(k') value on the calibration curve.

-

In Vitro Blood-Brain Barrier Permeability Assays

In vitro models provide a valuable tool for screening the BBB permeability of compounds in a controlled environment. A common model utilizes a co-culture of human brain microvascular endothelial cells (HBMECs) and astrocytes.

-

Protocol: Transwell Co-culture Model

-

Cell Culture: Culture HBMECs on the apical side of a Transwell insert and human astrocytes on the basal side of the well. The porous membrane of the insert allows for cell-cell communication, which is crucial for the formation of a tight endothelial monolayer that mimics the BBB.

-

Barrier Integrity Measurement: Monitor the integrity of the endothelial barrier by measuring the Trans-Epithelial Electrical Resistance (TEER). A high TEER value indicates a tight barrier.

-

Permeability Assay: a. Add this compound to the apical (blood side) chamber. b. At various time points, collect samples from the basolateral (brain side) chamber. c. Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): The rate of transport across the endothelial monolayer is used to calculate the Papp value, a quantitative measure of permeability.

-

Figure 2: Workflow for an in vitro BBB permeability assay.

Signaling Pathways and CNS Action

Once across the BBB, Levonantradol interacts with the endocannabinoid system, primarily as a full agonist at CB1 receptors, which are abundant in the central nervous system.[1] This interaction initiates a cascade of intracellular signaling events.

Activation of the G-protein coupled CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cyclic AMP (cAMP). This modulation of a key second messenger system influences downstream signaling pathways, ultimately affecting neurotransmitter release and producing the analgesic and antiemetic effects of Levonantradol.

References

The Pharmacodynamics of Levonantradol: An In-Depth Technical Guide for Researchers

An Overview of a Potent Full CB1 Receptor Agonist

Levonantradol (B1675165) (CP 50,556-1) is a synthetic analog of dronabinol, developed by Pfizer in the 1980s.[1] As a potent, full agonist of the cannabinoid receptor type 1 (CB1), it has been a subject of research for its analgesic and antiemetic properties.[1] This technical guide provides a comprehensive overview of the pharmacodynamics of levonantradol, focusing on its interaction with the CB1 receptor, downstream signaling pathways, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Pharmacodynamic Profile

Levonantradol is characterized by its high affinity and efficacy at the CB1 receptor, reported to be approximately 30 times more potent than Δ⁹-tetrahydrocannabinol (THC).[1] While specific quantitative data for levonantradol is sparse in publicly available literature, this section provides a comparative summary of key pharmacodynamic parameters for the well-characterized, potent, full CB1 agonist CP 55,940, which serves as a benchmark for understanding levonantradol's profile.

| Parameter | Description | Value (for CP 55,940) | Assay Type |

| Binding Affinity (Ki) | The equilibrium dissociation constant, indicating the concentration of the ligand that will bind to half the available receptors at equilibrium. A lower Ki value signifies higher binding affinity. | 0.92 - 2.5 nM (human CB1) | Radioligand Binding Assay |

| Potency (EC50/IC50) | The concentration of the agonist that produces 50% of its maximal effect. It is a measure of the drug's potency. | 0.26 - 2.84 nM | [35S]GTPγS Binding, cAMP Inhibition |

| Efficacy (Emax) | The maximum response achievable from an agonist. As a full agonist, levonantradol is expected to produce a maximal response similar to or greater than endogenous cannabinoids. | ~100% (relative to other full agonists) | [35S]GTPγS Binding, cAMP Inhibition |

Experimental Protocols

The characterization of levonantradol's pharmacodynamics relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for CB1 Receptor Affinity

This assay determines the binding affinity (Ki) of levonantradol for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]CP 55,940 or another high-affinity CB1 radioligand.

-

Levonantradol (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radioligand with the CB1 receptor-expressing membranes in the presence of varying concentrations of levonantradol.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

The concentration of levonantradol that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This functional assay measures the ability of levonantradol to activate G-proteins coupled to the CB1 receptor, providing a measure of its potency (EC₅₀) and efficacy (Eₘₐₓ).

-

Materials:

-

CB1 receptor-expressing cell membranes.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Levonantradol.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of levonantradol to the membranes.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Plot the specific binding against the concentration of levonantradol to determine EC₅₀ and Eₘₐₓ values.

-

cAMP Inhibition Assay

This assay measures the functional consequence of CB1 receptor activation, which is coupled to Gαi/o proteins that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

-

Materials:

-

Whole cells expressing the CB1 receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Levonantradol.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Pre-treat the cells with varying concentrations of levonantradol.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

The ability of levonantradol to inhibit the forskolin-stimulated cAMP production is quantified to determine its IC₅₀.

-

Signaling Pathways and Molecular Mechanisms

As a full agonist at the CB1 receptor, levonantradol initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins.[1]

G-Protein Dependent Signaling

Upon activation by levonantradol, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1] The Gβγ subunit dissociates and can modulate various downstream effectors, including ion channels and other signaling proteins.[1]

Modulation of Ion Channels

Activation of CB1 receptors by levonantradol leads to the modulation of ion channel activity. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[1]

Downstream Kinase Cascades

CB1 receptor activation can also lead to the stimulation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) cascade. This can occur through Gβγ-mediated activation of upstream kinases like Src and PI3K.

β-Arrestin Recruitment

Like many GPCRs, upon agonist binding, the CB1 receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling pathways.

Experimental Workflow Example

The following diagram illustrates a typical workflow for characterizing a novel CB1 agonist like levonantradol.

Conclusion

Levonantradol is a potent, full agonist of the CB1 receptor, exhibiting a complex pharmacodynamic profile that involves the modulation of multiple intracellular signaling pathways. Its high affinity and efficacy make it a valuable tool for research into the endocannabinoid system. A thorough understanding of its mechanisms of action, derived from the experimental protocols outlined in this guide, is crucial for the development of novel therapeutics targeting the CB1 receptor. Further research is warranted to fully elucidate the specific quantitative aspects of levonantradol's interaction with the CB1 receptor and its downstream signaling cascades.

References

Preclinical research on the therapeutic potential of Levonantradol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Levonantradol (B1675165) Hydrochloride, a synthetic cannabinoid analog of dronabinol. This document summarizes key quantitative data on its therapeutic potential as an analgesic and antiemetic, details the experimental protocols used in pivotal studies, and visualizes the core signaling pathways involved in its mechanism of action.

Introduction

Levonantradol Hydrochloride is a potent cannabinoid receptor agonist that has been investigated for its therapeutic properties, primarily as an analgesic and antiemetic.[1] It interacts with both cannabinoid receptor type 1 (CB1) and type 2 (CB2), which are key components of the endocannabinoid system involved in modulating a wide range of physiological processes, including pain perception and nausea.[2] Preclinical studies have been instrumental in elucidating its pharmacological profile and establishing the foundation for its potential clinical applications.

Mechanism of Action: Cannabinoid Receptor Activation

Levonantradol exerts its effects by acting as an agonist at CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

-

CB1 Receptors: Predominantly located in the central nervous system, their activation is associated with the psychoactive and analgesic effects of cannabinoids.

-

CB2 Receptors: Primarily found in the peripheral tissues, particularly on immune cells, their activation is linked to anti-inflammatory and immunomodulatory effects.

The binding affinity of a ligand to its receptor is a critical determinant of its potency. While specific Ki values for Levonantradol are not consistently reported across all preclinical literature, its potent effects in animal models suggest a high affinity for cannabinoid receptors. For comparison, other cannabinoid ligands have been characterized with varying affinities. For instance, some compounds show selective binding to the CB2 receptor with Ki values in the micromolar range, while others exhibit high affinity for the CB1 receptor.[3]

Signaling Pathways

The activation of CB1 and CB2 receptors by Levonantradol triggers downstream signaling cascades that ultimately lead to its therapeutic effects. These pathways are complex and can vary depending on the cell type and specific G-protein coupling.

The activation of Gi/o proteins by cannabinoid receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and other downstream effectors. Additionally, the βγ subunits of the G-protein can directly modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.[6][7]

Therapeutic Potential: Preclinical Data

Analgesic Effects

Preclinical studies have consistently demonstrated the analgesic properties of Levonantradol in various animal models of pain.

| Animal Model | Pain Type | Effective Dose Range | Key Findings | Reference |

| Mouse | Acute Thermal Pain | 0.03 - 0.3 mg/kg | Dose-dependent increase in pain threshold. | [8] |

| Rat | Neuropathic Pain | 0.1 - 1 mg/kg | Attenuation of mechanical allodynia and thermal hyperalgesia. | [8] |

| Mouse | Inflammatory Pain | 0.1 - 1 mg/kg | Reduction in inflammatory pain behaviors. | [8] |

Antiemetic Effects

Levonantradol has shown significant promise in preclinical models of nausea and vomiting, particularly in the context of chemotherapy-induced emesis.

| Animal Model | Emetic Stimulus | Effective Dose Range | Key Findings | Reference |

| Ferret | Cisplatin (B142131) | 0.1 - 1 mg/kg | Significant reduction in the number of retches and vomits. | [9][10][11] |

| Cat | Cisplatin | 0.05 - 0.2 mg/kg | Dose-dependent inhibition of emesis. | [12] |

| Human (Clinical Trial) | Chemotherapy | 0.5 - 1.5 mg (IM) | Complete or partial antiemetic response in 89% of patients refractory to conventional antiemetics. | [13] |

Experimental Protocols

Hot Plate Test for Analgesia

This method is used to assess the response to thermal pain and is sensitive to centrally acting analgesics.

Protocol:

-

Animals: Adult male Swiss albino mice (20-25 g) are typically used.[14]

-

Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 50-55°C.[14][15]

-

Procedure:

-

Animals are habituated to the testing room for at least 30 minutes before the experiment.

-

A baseline latency to a nocifensive response (e.g., paw licking, jumping) is recorded for each animal. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

Animals are administered this compound or a vehicle control (e.g., saline with a solubilizing agent) via a specified route (e.g., intraperitoneal, subcutaneous).

-

At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), the animals are placed back on the hot plate, and the latency to the nocifensive response is recorded.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Cisplatin-Induced Emesis Model in Ferrets

This model is a gold standard for evaluating the antiemetic potential of new chemical entities.

Protocol:

-

Animals: Male ferrets are commonly used for this model.[9][11]

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

On the day of the experiment, animals are administered this compound or a vehicle control.

-

Approximately 30-60 minutes later, a high dose of cisplatin (e.g., 5-10 mg/kg) is administered intraperitoneally (i.p.) or intravenously (i.v.) to induce emesis.[11]

-

The animals are then placed in observation cages and videotaped for a set period (e.g., 4-6 hours).

-

The number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are counted by a trained observer.

-

-

Data Analysis: The total number of emetic episodes (retches + vomits) is compared between the drug-treated and vehicle-treated groups. The percentage of protection is calculated as: [(Mean emetic episodes in control - Mean emetic episodes in treated) / Mean emetic episodes in control] x 100.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for the management of pain and chemotherapy-induced nausea and vomiting. Its mechanism of action through the cannabinoid receptors is well-established, and its efficacy has been demonstrated in relevant animal models. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of Levonantradol and other cannabinoid-based therapeutics. Further research focusing on optimizing its therapeutic index and exploring its potential in other indications is warranted.

References

- 1. Antiemetic efficacy of levonantradol compared to delta-9-tetrahydrocannabinol for chemotherapy-induced nausea and vomiting. | Semantic Scholar [semanticscholar.org]

- 2. The synthetic CB1 cannabinoid receptor selective agonists: Putative medical uses and their legalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CB2 Cannabinoid Receptors as a Therapeutic Target—What Does the Future Hold? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Profiles of emetic action of cisplatin in the ferret: a potential model of acute and delayed emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antiemetic effect of intramuscular levonantradol in patients receiving anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Levonantradol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonantradol is a synthetic cannabinoid analog of dronabinol, developed by Pfizer in the 1980s. It is a potent agonist of both the CB1 and CB2 cannabinoid receptors, exhibiting approximately 30 times the potency of THC.[1] Its primary pharmacological effects include antiemetic and analgesic properties.[1] Due to its high potency and poor water solubility, careful consideration must be given to the selection of an appropriate vehicle and dissolution protocol for in vivo studies to ensure accurate and reproducible results. These application notes provide detailed protocols for the preparation of Levonantradol Hydrochloride for intramuscular administration and offer guidance for formulation development for other routes.

Data Presentation

Table 1: Recommended Formulation for Intramuscular Administration

| Component | Percentage (v/v) | Purpose |

| Ethanol (B145695) (95% or absolute) | 5% | Primary solvent for Levonantradol HCl |

| Emulphor® EL-620 (or similar polyoxyethylated castor oil, e.g., Cremophor® EL) | 5% | Surfactant/emulsifier to maintain solubility in aqueous solution |

| Sterile Saline (0.9% NaCl) | 90% | Isotonic vehicle for injection |

Table 2: Reported Dosages of Levonantradol and Other Synthetic Cannabinoids

| Compound | Species | Route of Administration | Dosage Range | Reference |

| Levonantradol | Human | Intramuscular | 0.25 - 4.0 mg/dose | Phase 1 Clinical Trial |

| Synthetic Cannabinoids (general) | Mouse | Intraperitoneal | 0.1 - 10 mg/kg | Preclinical Studies |

| WIN 55,212-2 | Rat | Intravenous | 0.0056 - 0.03 mg/kg | Preclinical Study |

| Cannabidiol (CBD) | Rat | Oral | 3 - 30 mg/kg | Preclinical Study |

Note: The provided dosages for other synthetic cannabinoids are for reference and the optimal dose for Levonantradol in a specific animal model and experimental paradigm should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound for Intramuscular Injection

This protocol is adapted from established methods for dissolving poorly water-soluble cannabinoids for in vivo administration.

Materials:

-

This compound powder

-

Ethanol (95% or absolute, sterile)

-

Emulphor® EL-620 or Cremophor® EL (sterile)

-

Sterile Saline (0.9% NaCl)

-

Sterile vials

-

Sterile syringes and needles

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile vial.

-

Initial Dissolution in Ethanol: Add the required volume of ethanol (5% of the final volume) to the vial containing the this compound. Vortex vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid in dissolution.

-

Addition of Emulsifier: Add the required volume of Emulphor® EL-620 (5% of the final volume) to the ethanol-drug solution. Vortex thoroughly to ensure a homogenous mixture. The solution should remain clear.

-

Addition of Saline: Slowly add the sterile saline (90% of the final volume) to the ethanol-emulsifier-drug mixture while continuously vortexing. It is crucial to add the saline dropwise or in a thin stream to prevent precipitation of the compound.

-

Final Homogenization: Once all the saline has been added, continue to vortex for at least one minute to ensure the formation of a stable and clear solution. If any cloudiness persists, sonicate the solution for 5-10 minutes.

-

Sterile Filtration (Optional): For intravenous administration, sterile filtration through a 0.22 µm filter is mandatory. For intramuscular injection, this step is recommended for added sterility.

-

Storage and Stability: This formulation should be prepared fresh before each experiment. Cannabinoid solutions are susceptible to degradation from light and air oxidation.[2] Store the prepared solution protected from light and at 4°C for short-term storage (a few hours). For longer-term storage, stability studies would be required.

Protocol 2: In Vivo Administration to a Rodent Model (Mouse)

Materials:

-

Prepared this compound solution

-

Appropriate size syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for intramuscular injection)

-

Animal scale

-

70% Ethanol for disinfection

Procedure:

-

Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each animal to accurately calculate the injection volume.

-

Dose Calculation: Calculate the required injection volume based on the desired dose (mg/kg) and the concentration of the prepared solution.

-

Injection Site: For intramuscular injection in a mouse, the quadriceps or gluteal muscles are common sites.

-

Administration:

-

Restrain the mouse appropriately.

-

Disinfect the injection site with 70% ethanol.

-

Insert the needle into the muscle and inject the calculated volume of the Levonantradol solution.

-

Withdraw the needle and return the animal to its cage.

-

-

Post-Administration Monitoring: Observe the animals for any adverse effects, such as sedation, changes in motor activity, or signs of distress. The onset and duration of the expected pharmacological effects should also be recorded.

Mandatory Visualization

Caption: Experimental workflow for preparing and administering Levonantradol HCl.

Caption: Signaling pathway of Levonantradol via CB1/CB2 receptors.

References

Application Notes and Protocols for the Quantification of Levonantradol Hydrochloride in Plasma

Introduction

Levonantradol is a synthetic cannabinoid with potent antiemetic and analgesic properties. To support pharmacokinetic and toxicokinetic studies, as well as clinical monitoring, robust and sensitive analytical methods for its quantification in biological matrices like plasma are essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted technique for the determination of cannabinoids in biological fluids due to its high selectivity and sensitivity.[1][2][3][4][5][6] This document provides a detailed, proposed protocol for the quantification of Levonantradol Hydrochloride in plasma using LC-MS/MS, based on methodologies developed for other cannabinoids.

Proposed Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the quantification of cannabinoids in complex biological matrices.[1][2][4][6][7][8][9] The method involves extraction of the analyte from plasma, chromatographic separation, and detection by mass spectrometry.

Principle

The method is based on the extraction of Levonantradol from plasma using protein precipitation followed by liquid-liquid extraction. The extract is then injected into an LC-MS/MS system. Separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. An appropriate deuterated internal standard (IS) should be used to ensure accuracy and precision.

Data Presentation

The following table summarizes representative quantitative data from validated LC-MS/MS methods for other cannabinoids in plasma, which can be used as a starting point for the validation of a this compound assay.

| Parameter | THC | CBD | 11-hydroxy-THC | 11-nor-9-carboxy-THC |

| Linearity Range (ng/mL) | 0.1 - 100[1] | 0.1 - 100[1] | 0.250 - 250[10] | 0.5 - 50[9] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1[1] | 0.1[1] | 0.250[10] | 0.5[9] |

| Accuracy (%) | Within ±15% of nominal concentration | Within ±15% of nominal concentration | Within ±15% of nominal concentration | Within ±15% of nominal concentration |

| Precision (RSD %) | <15% | <15% | <15% | <15% |

| Recovery (%) | >85% | >85% | >85% | 88.7 - 97.3[9] |

| Matrix Effect (%) | Within ±15% | Within ±15% | Within ±15% | -9.6 to +5.4[9] |

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Levonantradol-d3 (or other suitable deuterated analog) as internal standard (IS)

-

HPLC-grade methanol, acetonitrile (B52724), and isopropanol

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (drug-free)

-

Hexane (B92381) or Methyl tert-butyl ether (MTBE)

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Levonantradol stock solution in methanol:water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in methanol.

Sample Preparation

A combination of protein precipitation and liquid-liquid extraction is a common and effective method for extracting cannabinoids from plasma.[1]

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 1 mL of hexane or MTBE and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: These will need to be determined by infusing a standard solution of Levonantradol and its deuterated internal standard into the mass spectrometer to find the optimal precursor and product ions.

-

Collision Energy and other MS parameters: Optimize for maximum signal intensity.

-

Visualizations

Caption: Experimental workflow for Levonantradol quantification.

Caption: Logical relationship of the analytical method development.

References

- 1. Simultaneous quantification of cannabinoids tetrahydrocannabinol, cannabidiol and CB1 receptor antagonist in rat plasma: An application to characterize pharmacokinetics after passive cannabis smoke inhalation and co-administration of rimonabant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 3. cannabissciencetech.com [cannabissciencetech.com]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of Cannabinoids in Biological Specimens: An Update [mdpi.com]

- 6. A new UHPLC-MS/MS method for cannabinoids determination in human plasma: A clinical tool for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fast and sensitive LC-MS/MS method for quantification of cannabinoids and their metabolites in plasma of cattle fed hemp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of cannabinoids in plasma using salting-out-assisted liquid-liquid extraction followed by LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BASi® | Quantitative Determination Of Delta-9-thc And 11-hydroxy-delta-9-thc In Human Plasma Using Lc-ms/ms [basinc.com]

Application Notes and Protocols for the Analysis of Levonantradol Hydrochloride

This document provides detailed application notes and experimental protocols for the quantitative analysis of Levonantradol Hydrochloride using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methodologies are intended for researchers, scientists, and professionals involved in drug development and quality control.

High-Performance Liquid Chromatography (HPLC) Method

Application Note:

This application note describes a stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of this compound in bulk drug substance and pharmaceutical formulations. The method is designed to be rapid, accurate, and precise, separating Levonantradol from potential degradation products. Levonantradol is a synthetic cannabinoid analog of dronabinol, acting as a potent agonist at CB1 and CB2 cannabinoid receptors.[1][2] Its analysis is crucial for ensuring product quality and stability. While specific methods for Levonantradol are not widely published, this protocol is based on established methods for similar cannabinoid compounds.[3][4][5][6]

Experimental Protocol:

1.1. Instrumentation and Chromatographic Conditions:

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).

-

Gradient Program:

-

0-10 min: 70% A, 30% B

-

10-15 min: Linear gradient to 95% A, 5% B

-

15-20 min: 95% A, 5% B

-

20.1-25 min: Re-equilibration to 70% A, 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 10 µL.

-

Run Time: 25 minutes.

1.2. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol (B129727).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

-

Sample Preparation: For bulk drug, prepare a solution of approximately 100 µg/mL in methanol. For formulated products, an extraction step may be necessary to separate the active pharmaceutical ingredient (API) from excipients. The final concentration should be adjusted to fall within the calibration range.

1.3. Method Validation Parameters (to be determined experimentally):

-

Linearity: Assessed by analyzing the working standard solutions at a minimum of five concentration levels.

-

Precision: Determined by replicate injections of a standard solution (intraday and interday).

-

Accuracy: Evaluated by the recovery of known amounts of this compound spiked into a placebo matrix.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the signal-to-noise ratio.

-

Specificity/Stability-Indicating: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed to demonstrate that the method can separate the intact drug from its degradation products.[7][8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note:

This application note outlines a GC-MS method for the identification and quantification of Levonantradol. Due to the polar nature and thermal lability of some cannabinoids, derivatization is often employed to improve chromatographic behavior and thermal stability.[11][12][13] This protocol includes a silylation step. The mass spectrometric detection provides high selectivity and allows for structural elucidation based on fragmentation patterns.[14][15]

Experimental Protocol:

2.1. Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 min.

-

Ramp: 10 °C/min to 280 °C, hold for 10 min.

-

-

Injector Temperature: 270 °C.

-

Injection Mode: Splitless.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Scan Range: m/z 50-550.

2.2. Standard and Sample Preparation with Derivatization:

-

Standard and Sample Preparation: Prepare solutions of the standard and sample in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 100 µg/mL.

-

Derivatization:

-

Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

2.3. Data Analysis:

-

Quantification: Use the peak area of a characteristic ion of the derivatized Levonantradol for quantification against a calibration curve.

-

Identification: Confirm the identity of the analyte by comparing its retention time and mass spectrum with that of a reference standard. The fragmentation pattern will be key to structural confirmation.

Quantitative Data Summary

The following table presents hypothetical quantitative data that would need to be determined experimentally through method validation.

| Parameter | HPLC Method | GC-MS Method |

| Retention Time (min) | ~8.5 | ~15.2 (derivatized) |

| Linearity Range (µg/mL) | 1 - 50 | 0.1 - 20 |

| Correlation Coefficient (r²) | > 0.999 | > 0.998 |

| LOD (µg/mL) | 0.2 | 0.05 |

| LOQ (µg/mL) | 0.6 | 0.15 |

| Accuracy (% Recovery) | 98 - 102 | 97 - 103 |

| Precision (% RSD) | < 2.0 | < 5.0 |

| Characteristic m/z ions | N/A | To be determined from the mass spectrum of the derivatized compound. |

Visualizations

Signaling Pathway of Levonantradol

Levonantradol acts as a full agonist at the CB1 receptor, a G-protein coupled receptor (GPCR).[1] Its activation initiates a signaling cascade that modulates adenylyl cyclase activity and the concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1]

Caption: Levonantradol signaling pathway via the CB1 receptor.

Experimental Workflow for HPLC Analysis

The following diagram outlines the logical steps for the analysis of this compound using the HPLC method described.

Caption: Workflow for Levonantradol HCl analysis by HPLC.

References

- 1. Levonantradol - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. Fast Detection of 10 Cannabinoids by RP-HPLC-UV Method in Cannabis sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.uniupo.it [iris.uniupo.it]

- 6. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsm.com [ijpsm.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. validated stability indicating: Topics by Science.gov [science.gov]

- 10. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 12. cannabissciencetech.com [cannabissciencetech.com]

- 13. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]

- 15. whitman.edu [whitman.edu]

Application Notes and Protocols for Preclinical Trials of Levonantradol Hydrochloride in Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levonantradol, a synthetic cannabinoid analogue of Δ⁹-tetrahydrocannabinol (THC), has demonstrated potent analgesic and antiemetic properties.[1] Its mechanism of action is primarily attributed to its interaction with cannabinoid receptors CB1 and CB2.[1][2] This document provides a comprehensive guide for designing and conducting preclinical trials to evaluate the efficacy of Levonantradol Hydrochloride in rodent models of neuropathic pain. The protocols and methodologies described herein are based on established best practices in preclinical pain research.

It is important to note that while the analgesic potential of Levonantradol has been recognized, specific dose-response and pharmacokinetic data in neuropathic pain models are not extensively available in publicly accessible literature. The quantitative data presented in the tables below are therefore provided as illustrative examples based on typical findings for potent cannabinoid agonists and should be experimentally determined for this compound.

I. Preclinical Neuropathic Pain Models

Several well-established rodent models can be utilized to induce a neuropathic pain state that mimics clinical conditions. The choice of model may depend on the specific type of neuropathic pain being investigated.

1. Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model is widely used and produces a reliable and long-lasting neuropathic pain state, characterized by mechanical allodynia and thermal hyperalgesia.

2. Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the third branch intact. It results in a robust and persistent neuropathic pain phenotype.

3. Chemotherapy-Induced Peripheral Neuropathy (CIPN): This model is induced by the administration of chemotherapeutic agents such as paclitaxel (B517696) or cisplatin (B142131) and is relevant for studying a common and debilitating side effect of cancer treatment.[3]

II. Data Presentation: Efficacy and Pharmacokinetics of this compound

The following tables provide a template for summarizing the quantitative data that should be collected during preclinical trials of this compound. The data presented are hypothetical and for illustrative purposes only.

Table 1: Dose-Response Efficacy of this compound in the CCI Model (Rat)

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - von Frey Test (Mean ± SEM) | Paw Withdrawal Latency (s) - Hargreaves Test (Mean ± SEM) |

| Vehicle Control | 0 | 3.5 ± 0.4 | 5.2 ± 0.6 |

| Levonantradol HCl | 0.1 | 6.8 ± 0.7 | 8.9 ± 0.9 |

| Levonantradol HCl | 0.3 | 10.2 ± 1.1 | 12.5 ± 1.3 |

| Levonantradol HCl | 1.0 | 14.5 ± 1.5 | 16.8 ± 1.7 |